2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol typically involves the reaction of 3,4-dimethylcyclohexylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .
Scientific Research Applications
2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(3,4-Dimethylcyclohexyl)amino]ethanol: Similar structure but with an ethanol group instead of propanol.
2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol: Similar structure but with a butanol group instead of propanol.
Uniqueness
2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol is unique due to its specific combination of a cyclohexylamine group with a propanol moiety, providing distinct reactivity and stability compared to its analogs .
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[(3,4-dimethylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8-4-5-11(6-9(8)2)12-10(3)7-13/h8-13H,4-7H2,1-3H3 |
InChI Key |
SDBFFHBRTMXCJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)NC(C)CO |
Origin of Product |
United States |
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